IRE1alpha kinase-IN-1
Vue d'ensemble
Description
Inositol-requiring enzyme type 1 (IRE1) is a serine/threonine kinase that acts as one of three branches of the Unfolded Protein Response (UPR) signaling pathway, which is activated upon endoplasmic reticulum (ER) stress conditions . It is known to be capable of inducing both pro-survival and pro-apoptotic cellular responses .
Synthesis Analysis
The IRE1 luminal domain undergoes a conformational change to multimerize, resulting in trans-autophosphorylation and activation of the cytosolic kinase and endoribonuclease domain . ATP-competitive inhibitors that bind to the IRE1 kinase site can modulate the activity of the RNase domain through an allosteric relationship between the IRE1 kinase and RNase domains .Molecular Structure Analysis
IRE1 integrates multiple functional domains into a single ER-membrane-spanning protein. The lumenal domain senses unfolded proteins in the ER through indirect and direct mechanisms . The association of the lumenal domain promotes dimerization and oligomerization of the cytoplasmic kinase-RNase tandem domain .Chemical Reactions Analysis
Excess unfolded proteins in the ER lumen induce dimerization and oligomerization of IRE1, triggering kinase trans-autophosphorylation and RNase activation . Known ATP-competitive small-molecule IRE1 kinase inhibitors either allosterically disrupt or stabilize the active dimeric unit, accordingly inhibiting or stimulating RNase activity .Physical and Chemical Properties Analysis
Detailed knowledge of the molecular characteristics of the IRE1 protein and its activation may allow the design of specific kinase or RNase modulators that may act as drug candidates .Applications De Recherche Scientifique
RNA Splicing and ER Stress Response : IRE1 catalyzes spliceosome-independent mRNA splicing in response to ER stress, aiding in understanding RNaseL and pseudokinase mechanisms (Lee et al., 2008).
Kinase Inhibitor Development for Tumor Treatment : Inhibitors of IRE1 kinase can modulate RNase domain activity, suggesting potential in novel kinase inhibitor design for tumor therapy (Carlesso et al., 2018).
Activation of JNK Protein Kinases : IRE1 activates JNK protein kinases in response to ER stress, linking plasma membrane receptors to JNK activation (Urano et al., 2000).
Unfolded Protein Response in Eukaryotes : The structure of IRE1 provides insights into kinase and endoribonuclease activities in the unfolded protein response in eukaryotes (Ron & Hubbard, 2008).
Target for ATP-Competitive Inhibitors : IRE1α is a development target for ATP-competitive inhibitors, beneficial for treating myeloma and other secretory malignancies (Ali et al., 2011).
Oligomerization and Signaling Receptors : IRE1 oligomerization is crucial for its function, expanding the mechanistic repertoire of kinase-based signaling receptors (Korennykh et al., 2009).
Stress Response Activation : IRE1 and PERK, stress response kinases, are activated by unfolded proteins in the endoplasmic reticulum, signaling adaptive responses (Liu et al., 2000).
XBP1 mRNA Splicing and Transcription Factor Production : IRE1 initiates non-conventional splicing of XBP1 mRNA, leading to transcription factor XBP1s production, enhancing the ER's protein folding capacity (Peschek et al., 2015).
Potential Therapeutic Target for Various Pathologies : Modulation of IRE1 may impact cell viability significantly and offers a promising avenue for novel therapeutic strategies (Siwecka et al., 2021).
Role in Immunoglobulin Synthesis and Secretion : IRE1 curtails immunoglobulin synthesis and secretion from plasma cells (Benhamron et al., 2014).
Mécanisme D'action
IRE1 spans the endoplasmic reticulum membrane, comprising a sensory lumenal domain, and tandem kinase and endoribonuclease (RNase) cytoplasmic domains. Excess unfolded proteins in the ER lumen induce dimerization and oligomerization of IRE1, triggering kinase trans-autophosphorylation and RNase activation .
Safety and Hazards
Orientations Futures
Emerging evidence suggests that genetic or pharmacological modulation of IRE1 may have a significant impact on cell viability, and thus may be a promising step forward towards the development of novel therapeutic strategies . The introduction of new therapies based on IRE1α inhibition may increase treatment efficacy and reduce the side effects of blood cancer therapy .
Propriétés
IUPAC Name |
3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRAHARGXSNSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClFN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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